1-amino-1H-indazol-3(2H)-one
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Overview
Description
1-amino-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-amino-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the amino group to form different derivatives.
Substitution: Substitution reactions at the amino or indazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated indazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as 1H-indazole, 1-methyl-1H-indazole, and 1-phenyl-1H-indazole.
Uniqueness
1-amino-1H-indazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives
Properties
CAS No. |
131630-21-2 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-amino-2H-indazol-3-one |
InChI |
InChI=1S/C7H7N3O/c8-10-6-4-2-1-3-5(6)7(11)9-10/h1-4H,8H2,(H,9,11) |
InChI Key |
DVRKYKCDKYUEHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2N |
Origin of Product |
United States |
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